molecular formula C18H18N2 B5518451 N-[2-(6-methylpyridin-3-yl)ethyl]naphthalen-2-amine

N-[2-(6-methylpyridin-3-yl)ethyl]naphthalen-2-amine

Cat. No.: B5518451
M. Wt: 262.3 g/mol
InChI Key: QGZRBSNMXGCSFE-UHFFFAOYSA-N
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Description

N-[2-(6-Methylpyridin-3-yl)ethyl]naphthalen-2-amine is a hybrid molecule combining a naphthalen-2-amine core with a 6-methylpyridin-3-yl substituent linked via an ethylamine bridge.

Properties

IUPAC Name

N-[2-(6-methylpyridin-3-yl)ethyl]naphthalen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c1-14-6-7-15(13-20-14)10-11-19-18-9-8-16-4-2-3-5-17(16)12-18/h2-9,12-13,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZRBSNMXGCSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CCNC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-methylpyridin-3-yl)ethyl]naphthalen-2-amine typically involves the reaction of 6-methyl-3-pyridineethanamine with 2-naphthylamine. The reaction is carried out under controlled conditions, often involving the use of a solvent such as chloroform or ethanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-methylpyridin-3-yl)ethyl]naphthalen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl and pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives with altered functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or pyridine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones or pyridine N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-[2-(6-methylpyridin-3-yl)ethyl]naphthalen-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(6-methylpyridin-3-yl)ethyl]naphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Table 1: Key Structural Features of Selected Analogs
Compound Name Core Structure Substituents/Linkers Molecular Weight Key Functional Groups Reference
N-[2-(6-Methylpyridin-3-yl)ethyl]naphthalen-2-amine Naphthalen-2-amine 6-Methylpyridin-3-yl linked via ethylamine ~293.4* Aromatic amine, pyridine N/A
Compound 7t () Pyrimido[4,5-d]pyrimidin 6-Methylpyridin-3-ylamino, valyl, dimethyl 827.9 Amide, pyrimidine, pyridine
N-(p-Tolyl)naphthalen-2-amine () Naphthalen-2-amine p-Tolyl 209.3 Aromatic amine, methylbenzene
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () Naproxen derivative 3-Chlorophenethyl, methoxynaphthalene 397.9 Amide, methoxy, chloro
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () Naproxen derivative 2,2-Diphenylethyl, methoxynaphthalene 463.6 Amide, methoxy, diphenyl
N,N-Dimethyl-6-(pyridin-4-yl)naphthalen-2-amine () Naphthalen-2-amine Pyridin-4-yl, dimethylamino 249.3 Aromatic amine, pyridine

*Calculated based on molecular formula C₁₈H₁₉N₃.

Key Observations:
  • Core Structure : The target compound shares the naphthalen-2-amine core with and but differs in substituent complexity.
  • Substituents : The 6-methylpyridin-3-yl group in the target is distinct from the methoxy (), chloro (), and diphenyl () groups in analogs.
  • Linkers : The ethylamine bridge in the target contrasts with amide linkers in naproxen derivatives (), which may reduce metabolic stability compared to amines .
Key Observations:
  • Amide vs. Amine Synthesis : Amides () are typically synthesized via DCC-mediated coupling or Schotten-Baumann reactions, whereas amines () use cross-coupling or nucleophilic substitution.
  • Chiral Complexity : Compound 7t () requires enantioselective synthesis, while the target compound’s stereochemistry is undefined in the evidence .
Table 3: Comparative Properties
Compound Name Purity Melting Point (°C) Solubility (Predicted) Bioactivity (Reported) Reference
Compound 7t () 99% (HPLC) N/A Low (lipophilic core) Enzyme inhibition (e.g., kinases)
N-(p-Tolyl)naphthalen-2-amine () 75% yield N/A Moderate Semiconductor applications
(±)-N-(3-Chlorophenethyl)-propanamide () N/A N/A Low (amide bond) Anti-inflammatory potential
N,N-Dimethyl-6-(pyridin-4-yl)naphthalen-2-amine () N/A N/A High (polar groups) Organic electronics
Key Observations:
  • Bioactivity : Compounds with pyrimido-pyrimidin cores () show enzyme inhibitory activity, suggesting the target’s 6-methylpyridin-3-yl group may confer similar interactions .
  • Solubility : Amides () are less soluble than amines () due to hydrogen-bonding capacity .

Biological Activity

N-[2-(6-methylpyridin-3-yl)ethyl]naphthalen-2-amine is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Molecular Characteristics:

PropertyValue
Molecular FormulaC19H22N2
Molecular Weight290.39 g/mol
IUPAC NameThis compound
Canonical SMILESCC1=CC=CC=C1C(=C2C=CC=CC2)=NCCN=C(C)C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory pathways and cancer progression.

  • Enzyme Inhibition:
    • The compound has shown potential as an inhibitor of specific kinases involved in cellular signaling pathways, particularly those related to inflammation and cancer cell proliferation.
    • For instance, studies suggest that it may inhibit p38 MAP kinase, which plays a crucial role in the inflammatory response .
  • Receptor Binding:
    • This compound interacts with neurotransmitter receptors, which could implicate it in neurological applications, including neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of similar compounds has provided insights into how modifications to the chemical structure can influence biological activity.

  • Pyridine Substituents:
    • Variations in the pyridine ring (e.g., substituents at the 6-position) have been shown to significantly affect binding affinity and selectivity towards specific targets .
  • Naphthalene Moiety:
    • The naphthalene component contributes to hydrophobic interactions that enhance binding affinity to target proteins, making it a critical part of the compound's pharmacophore .

Anti-inflammatory Activity

A study investigating the anti-inflammatory properties of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated that the compound could reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases.

Neuroprotective Effects

In a recent investigation into neuroprotective effects, this compound was tested for its ability to protect neuronal cells from oxidative stress. The results showed a marked reduction in cell death and preservation of mitochondrial function, indicating its potential application in treating neurodegenerative conditions such as Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing derivatives of naphthalen-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Derivatives like N-(p-Tolyl)naphthalen-2-amine are synthesized via palladium-catalyzed cross-coupling reactions using substrates such as 2-bromonaphthalene and aryl amines. For example, yields can vary significantly (e.g., 75% for N-(p-Tolyl)naphthalen-2-amine vs. 21% for 1-(2-chlorophenyl)naphthalen-2-amine) depending on the catalyst system, solvent, and temperature . Optimization of ligands (e.g., cBRIDP in Pd-catalyzed reactions) and base selection (e.g., Na-O-t-Bu) is critical for improving efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing naphthalen-2-amine derivatives?

  • Methodological Answer : 1H NMR and 13C NMR are standard for structural confirmation, with chemical shifts (e.g., δ 171.4 ppm for carbonyl groups) and coupling patterns providing insights into substitution sites . IR spectroscopy complements this by identifying functional groups (e.g., C=O stretches at ~1632 cm⁻¹), while HRMS validates molecular mass . For photophysical properties, UV-Vis and fluorescence spectroscopy are recommended .

Q. How can researchers mitigate low yields in SRN1 reactions involving naphthalen-2-amine substrates?

  • Methodological Answer : The SRN1 mechanism is sensitive to radical stabilization. Using electron-rich aryl halides, polar aprotic solvents (e.g., DMF), and photoactivation (e.g., UV light) can enhance reaction rates and yields. For example, photostimulated reactions of N-(2-iodobenzyl)naphthalen-2-amine achieved 98% yield via intramolecular arylation .

Advanced Research Questions

Q. What mechanistic insights explain contradictory catalytic outcomes in Pd-mediated C–H functionalization of naphthalen-2-amine derivatives?

  • Methodological Answer : Discrepancies arise from competing pathways (e.g., oxidative addition vs. radical-mediated processes). For instance, Pd-catalyzed dimethylamination of 1-chloromethylnaphthalene with DMF as an amino source proceeds via a C–H activation mechanism, while SRN1 reactions involve single-electron transfer (SET) steps. Kinetic studies (e.g., isotopic labeling or in situ spectroscopy) can clarify dominant pathways .

Q. How do electronic and steric effects in conjugated D–π–D systems impact hole-transport properties in materials science applications?

  • Methodological Answer : In N,N-bis(4-methoxyphenyl)naphthalen-2-amine-based D–π–D systems, the π-bridge (e.g., pyrene or naphthalene units) modulates frontier molecular orbitals (HOMO/LUMO levels) and hole mobility. Computational modeling (DFT) predicts bandgaps, while time-resolved microwave conductivity (TRMC) measures charge-carrier mobility. For example, pyrene-based HTMs achieved PCEs of 14.67% in perovskite solar cells .

Q. What strategies address discrepancies in reaction yields between photostimulated and thermal conditions for naphthalen-2-amine cyclization?

  • Methodological Answer : Photostimulation promotes SET pathways, bypassing thermal activation barriers. For example, benzo[a]phenanthridine synthesis via N-(2-iodobenzyl)naphthalen-2-amine cyclization under UV light achieves near-quantitative yields (98%), whereas thermal methods may suffer from side reactions (e.g., dimerization). Controlled light intensity and wavelength selection are critical for reproducibility .

Q. How can researchers optimize the electronic properties of naphthalen-2-amine derivatives for use in organic electronics?

  • Methodological Answer : Substituent engineering (e.g., methoxy or methyl groups) fine-tunes HOMO levels and solubility. For example, N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives exhibit improved solubility in polar solvents and reduced recombination losses. Electrochemical impedance spectroscopy (EIS) and grazing-incidence X-ray diffraction (GIXD) assess charge transport and crystallinity .

Data Contradiction Analysis

  • Example : reports a 21% yield for 1-(2-chlorophenyl)naphthalen-2-amine via Pd catalysis, while achieves 98% yield in a photostimulated cyclization.
    • Resolution : The disparity arises from mechanistic differences—thermal Pd catalysis may suffer from inefficient oxidative addition, whereas photostimulation enhances radical generation and cyclization efficiency. Researchers should prioritize reaction condition screening (e.g., light vs. heat) for target transformations .

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